D-Galactosamine 1-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949296 | |
| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41588-64-1, 26401-96-7 | |
| Record name | Galactosamine 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41588-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactosamine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Phosphorylated Amino Sugars in Cellular Biochemistry
Phosphorylated amino sugars are a class of molecules vital for numerous cellular processes. The addition of a phosphate (B84403) group to an amino sugar, a process known as phosphorylation, is a key step in their metabolism. wikipedia.org This modification prevents the sugar molecule from diffusing back across the cell membrane through its transporter, effectively trapping it within the cell for further use. wikipedia.org
These phosphorylated intermediates are precursors for the biosynthesis of a wide array of complex macromolecules. For instance, they are essential for the formation of glycoproteins and glycolipids, which are critical for cell-cell recognition, signaling, and immune responses. ontosight.ai The N-acetylated versions of these sugars are fundamental for creating nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), which serve as activated donors in glycosylation reactions. frontiersin.org The proper functioning of these pathways is crucial for the structural integrity of tissues and the regulation of cellular activities. frontiersin.orgnih.gov
Contextualization of D Galactosamine 1 Phosphate As a Metabolic Intermediate
D-Galactosamine 1-phosphate is a central player in the metabolism of the amino sugar D-galactosamine. In the liver, D-galactosamine is primarily metabolized through a pathway analogous to that of galactose. nih.govnih.gov The initial step involves the phosphorylation of D-galactosamine to this compound.
This metabolic intermediate then undergoes further transformations. It can be acetylated to form N-acetyl-D-galactosamine 1-phosphate. ebi.ac.uk Subsequently, N-acetyl-D-galactosamine 1-phosphate reacts with UTP (uridine triphosphate) in a reaction catalyzed by UDP-N-acetylgalactosamine pyrophosphorylase to produce UDP-N-acetylgalactosamine, a vital precursor for the synthesis of glycoproteins and other glycoconjugates. nih.govnih.govebi.ac.uk
The metabolism of D-galactosamine and its phosphorylated derivative is closely linked to the availability of uridine (B1682114) nucleotides within the cell. scielo.brwikipedia.org The conversion of D-galactosamine to its UDP derivative can lead to a depletion of the cellular UTP pool, which can have significant consequences for various metabolic processes that rely on uridine-containing molecules. wikipedia.org
Historical Perspectives on the Identification and Early Research of D Galactosamine 1 Phosphate
Enzymatic Phosphorylation of D-Galactosamine
The most direct pathway to this compound is the enzymatic phosphorylation of D-galactosamine. This reaction is catalyzed by specific kinases that transfer a phosphate (B84403) group, typically from a donor molecule like ATP, to the C-1 hydroxyl group of the galactosamine sugar.
Kinase-Mediated Phosphorylation Mechanisms
The primary enzyme responsible for the phosphorylation of D-galactosamine is galactokinase (EC 2.7.1.6), a key enzyme in the Leloir pathway of galactose metabolism. brighton.ac.ukwikipedia.org This phosphotransferase facilitates the transfer of the γ-phosphate group from an ATP molecule to the C-1 hydroxyl of α-D-galactosamine, yielding α-D-Galactosamine 1-phosphate and ADP. wikipedia.orgacs.org The reaction is magnesium-dependent, a common feature for ATP-dependent kinases. brighton.ac.uk
The proposed mechanism for human galactokinase involves the abstraction of a proton from the C1-hydroxyl group of the sugar by the active site residue Asp-186. The resulting alkoxide ion then acts as a nucleophile, attacking the γ-phosphorus of the bound ATP molecule. This leads to the transfer of the phosphate group to the sugar. wikipedia.org A nearby arginine residue, Arg-37, is crucial for stabilizing the aspartic acid in its anionic form, and both of these active site residues are highly conserved across different species. wikipedia.org
Different organisms may exhibit variations in their kinetic mechanisms. For instance, human, pig, rat, and yeast galactokinases operate through an ordered ternary complex mechanism where ATP binds to the enzyme first, followed by the sugar substrate. brighton.ac.uk In contrast, the Escherichia coli galactokinase follows a random ternary complex mechanism, allowing either ATP or the sugar to bind first. brighton.ac.uk
Substrate Specificity and Affinity in D-Galactosamine Phosphorylation
Galactokinases exhibit a range of substrate specificities depending on their source organism. Human galactokinase (GALK1) is known to be highly specific, primarily phosphorylating α-D-galactose and its close structural analogs, including D-galactosamine and 2-deoxy-D-galactose. brighton.ac.ukresearchgate.net It shows no detectable activity towards N-acetyl-D-galactosamine. brighton.ac.ukresearchgate.net
Bacterial galactokinases, such as the one from E. coli, tend to have a broader substrate range. researchgate.net The E. coli enzyme can phosphorylate D-galactosamine (also referred to as 2-amino-deoxy-D-galactose), 2-deoxy-D-galactose, 3-deoxy-D-galactose, and D-fucose. wikipedia.orgacs.org However, it cannot tolerate modifications at the C-4 position of the sugar. wikipedia.org Research on Streptomyces coelicolor galactokinase (ScGalK) has also demonstrated its activity towards D-galactosamine, among other unnatural substrates. whiterose.ac.uk
Kinetic studies provide quantitative insights into the enzyme's affinity and catalytic efficiency for different substrates. While specific kinetic data for D-galactosamine phosphorylation can be sparse, comparisons with the primary substrate, D-galactose, indicate that D-galactosamine is generally a less favored substrate. For example, studies on human galactokinase variants have shown that they are active with D-galactosamine. qub.ac.uk Similarly, research on a galactokinase from Lactobacillus gasseri (LgGalK) showed it could phosphorylate a variety of monosaccharides, indicating a broad tolerance that often includes D-galactosamine. manchester.ac.uk
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) | Reference |
|---|---|---|---|---|---|
| Lactobacillus gasseri (LgGalK) | D-Galactose | 1.3 ± 0.4 | 23.7 ± 1.8 | 18.1 | manchester.ac.uk |
| ATP | 1.5 ± 0.4 | 32.9 ± 0.2 | 21.3 | manchester.ac.uk | |
| Escherichia coli (EcGalK) | D-Galactose | 2.1 | - | 0.552 | manchester.ac.uk |
| ATP | 2.5 | - | 0.464 | manchester.ac.uk | |
| Human (hGALK1) | 2-deoxy-D-galactose | 1.1 ± 0.11 | 4.8 ± 0.3 | 4.2 | researchgate.net |
| Streptomyces coelicolor (ScGalK) | D-Galactose | 0.627 ± 0.061 | - | 2.15 | whiterose.ac.uk |
Precursor Roles of Other Amino Sugars in this compound Synthesis
Besides the direct phosphorylation of D-galactosamine, this compound can be synthesized through pathways that utilize other amino sugars as precursors. A notable example of this is found in the thermophilic crenarchaeon Sulfolobus tokodaii. asm.orgnih.govtees.ac.uk This organism possesses a novel biosynthetic pathway that begins with glucosamine-6-phosphate. asm.orgqub.ac.uk
In this pathway, a novel epimerase, encoded by the ST2245 gene, catalyzes the conversion of glucosamine-6-phosphate to galactosamine-6-phosphate. asm.orgebi.ac.uk Subsequently, a phosphogalactosamine mutase (encoded by the ST0242 gene) isomerizes galactosamine-6-phosphate to α-D-Galactosamine 1-phosphate. asm.orguniprot.org This pathway is significant as it provides an alternative route to this compound, bypassing the need for a direct supply of D-galactosamine and a conventional UDP-GlcNAc 4-epimerase. asm.orgnih.govtees.ac.uk This highlights the metabolic flexibility in different domains of life for the synthesis of essential nucleotide sugar precursors.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated, primarily through the control of the enzymes involved in its formation, such as galactokinase. This regulation occurs at both the transcriptional and metabolic levels to maintain cellular homeostasis.
In many organisms, including yeast and the protozoan Tetrahymena, the genes encoding the Leloir pathway enzymes, including galactokinase, are subject to transcriptional control. nih.govuoa.grnih.govpnas.org In yeast, the expression of the GAL genes is induced by the presence of galactose and repressed when glucose is available. nih.govuoa.gr This regulation is mediated by a complex interplay of activator (Gal4p), repressor (Gal80p), and sensor (Gal3p) proteins that respond to the levels of galactose and ATP. nih.govvirginia.edubiorxiv.org In Tetrahymena, glucose and epinephrine (B1671497) have been shown to repress the transcription of the galactokinase gene, potentially through the modulation of cyclic AMP levels. nih.govpnas.org
Metabolic regulation also plays a crucial role. The activity of galactokinase can be influenced by the availability of its substrates, galactose and ATP. brighton.ac.ukacs.org Furthermore, the pathways that produce precursors for this compound, such as the hexosamine biosynthetic pathway which synthesizes UDP-N-acetylglucosamine from fructose-6-phosphate, are also under strict regulatory control. nih.govflybase.org This includes feedback inhibition of key enzymes by their end products, ensuring that the pools of nucleotide sugars are maintained at appropriate levels for cellular needs. nih.gov The absence of a coordinate relationship between the activities of the three Leloir pathway enzymes in human diploid cell strains suggests a different, more complex regulatory mechanism compared to that in E. coli. nih.gov
Conversion to N-Acetyl-D-Galactosamine 1-Phosphate
The initial and rate-limiting step in the utilization of this compound is its acetylation to form N-acetyl-D-galactosamine 1-phosphate. This reaction is a critical juncture, committing the molecule to the pathway leading to the synthesis of UDP-GalNAc.
Galactosamine-1-Phosphate N-Acetyltransferase (EC 2.3.1.276) Activity and Specificity
The enzyme responsible for the acetylation of this compound is Galactosamine-1-phosphate N-acetyltransferase (EC 2.3.1.276). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of α-D-galactosamine 1-phosphate, yielding N-acetyl-α-D-galactosamine 1-phosphate and coenzyme A (CoA).
Research has revealed that the specificity of this enzyme can vary among different organisms. For instance, the bifunctional enzyme ST0452 from the archaeon Sulfolobus tokodaii exhibits activity towards both α-D-galactosamine 1-phosphate and α-D-glucosamine 1-phosphate. nih.gov This suggests a degree of substrate flexibility in some prokaryotic systems. In contrast, studies on the acetyltransferase domain of the bifunctional GlmU enzyme from Mycobacterium tuberculosis showed no detectable activity with galactosamine 1-phosphate, indicating a high degree of specificity for its primary substrate, glucosamine (B1671600) 1-phosphate, in this particular bacterium. nih.gov This highlights the diversity in substrate recognition within this class of enzymes.
The Gcn5-related N-acetyltransferase (GNAT) superfamily, to which Galactosamine-1-Phosphate N-Acetyltransferase belongs, is a vast and diverse group of enzymes found in all domains of life. nih.gov These enzymes are involved in a wide array of cellular processes beyond nucleotide sugar biosynthesis, including transcriptional regulation and antibiotic resistance. nih.gov
Acetyl-CoA Dependency and Acetylation Mechanisms
The catalytic mechanism of GNAT family enzymes, including Galactosamine-1-Phosphate N-Acetyltransferase, generally follows a sequential ordered Bi-Bi mechanism. wikipedia.org In this model, acetyl-CoA binds to the enzyme first, followed by the binding of the acceptor substrate, in this case, this compound. wikipedia.org The transfer of the acetyl group then occurs within this ternary complex, forming N-acetyl-D-galactosamine 1-phosphate and CoA. The products are then released from the enzyme.
The catalytic site of GNAT enzymes typically contains a conserved glutamate (B1630785) residue that functions as a general base. wikipedia.org This residue facilitates the deprotonation of the primary amine of the galactosamine 1-phosphate, enhancing its nucleophilicity for the attack on the carbonyl carbon of the thioester bond in acetyl-CoA. wikipedia.org Some GNAT family members have also been shown to utilize a ping-pong mechanism, involving the formation of an acetylated enzyme intermediate. nih.gov
Role in UDP-N-Acetylgalactosamine (UDP-GalNAc) Synthesis
Following its acetylation, N-acetyl-D-galactosamine 1-phosphate serves as the direct precursor for the synthesis of UDP-N-acetylgalactosamine (UDP-GalNAc), a high-energy donor substrate for glycosyltransferases.
UTP-Dependent Pyrophosphorylase Activity
The synthesis of UDP-GalNAc is catalyzed by a UDP-N-acetylgalactosamine diphosphorylase, also known as N-acetylgalactosamine-1-phosphate uridylyltransferase. ontosight.ai This enzyme facilitates the condensation of N-acetyl-D-galactosamine 1-phosphate with uridine (B1682114) triphosphate (UTP), resulting in the formation of UDP-GalNAc and inorganic pyrophosphate (PPi). ontosight.ai
This reaction is reversible; however, the forward reaction is driven by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, a common strategy in biosynthetic pathways to ensure their progression. ontosight.ai The bifunctional enzyme ST0452 from S. tokodaii, mentioned earlier, also possesses this pyrophosphorylase activity, enabling it to catalyze two sequential steps in UDP-GalNAc synthesis. asm.org In eukaryotes, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) is a key enzyme that can also utilize N-acetyl-galactosamine 1-phosphate to produce UDP-GalNAc, showcasing a degree of substrate promiscuity. rsc.orgnih.gov
Integration into Nucleotide Sugar Biosynthetic Routes
The synthesis of UDP-GalNAc from this compound represents a crucial branch of the broader hexosamine biosynthetic pathway (HBP). The HBP is a central metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc). umich.edunih.gov UDP-GalNAc can also be formed from UDP-GlcNAc through the action of UDP-glucose 4-epimerase (GALE), which can interconvert the two nucleotide sugars. researchgate.net
The pathway starting from D-galactosamine can be considered a salvage pathway, utilizing an externally supplied or recycled amino sugar. This is in contrast to the de novo synthesis of hexosamines, which typically starts from fructose-6-phosphate. frontiersin.org The existence of this salvage pathway provides metabolic flexibility, allowing cells to utilize various sources of amino sugars for the synthesis of essential glycoconjugates.
Interaction with Leloir Pathway Intermediates and Enzymes
The Leloir pathway is the primary route for the metabolism of D-galactose, converting it to glucose-1-phosphate. wikipedia.org Given the structural similarity between galactose and galactosamine, there are points of potential interaction and overlap between the metabolism of this compound and the Leloir pathway.
The core enzymes of the Leloir pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.org While the primary substrate for GALK is galactose, some studies have explored its promiscuity. However, it is generally considered specific for galactose and closely related sugars. nih.gov
A significant point of interaction lies with the UDP-galactose 4'-epimerase (GALE). In many organisms, GALE is a bifunctional enzyme that not only interconverts UDP-galactose and UDP-glucose but also UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine. researchgate.net This dual specificity directly links the metabolism of galactosamine-derived nucleotide sugars with those derived from glucose and galactose.
Comparative Analysis with D-Galactose 1-Phosphate Metabolism
The metabolism of D-galactosamine is believed to largely follow the established pathway for galactose. ebi.ac.uknih.gov This parallel is most evident in the initial phosphorylation step and the subsequent conversion to a UDP-sugar derivative.
The canonical pathway for galactose metabolism, known as the Leloir pathway, is a four-step process that converts galactose into glucose 1-phosphate. oup.com A key intermediate in this pathway is D-galactose 1-phosphate, which is formed from galactose by the enzyme galactokinase. researchgate.net Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction between D-galactose 1-phosphate and UDP-glucose to produce UDP-galactose and glucose 1-phosphate. wikipedia.orgtrisakti.ac.idnih.gov
Analogously, D-galactosamine is first phosphorylated to form this compound. This intermediate is then converted into UDP-galactosamine. nih.govebi.ac.uk However, a crucial divergence from the Leloir pathway is the subsequent acetylation step. This compound is acetylated to form N-acetyl-D-galactosamine 1-phosphate. This acetylated compound then serves as the substrate for a specific pyrophosphorylase to form UDP-N-acetylgalactosamine (UDP-GalNAc), a vital precursor for the synthesis of various glycoconjugates. nih.govontosight.ainih.gov
The table below outlines the comparative metabolic pathways of D-galactosamine and D-galactose, highlighting the key intermediates and end products.
| Feature | D-Galactosamine Metabolism | D-Galactose Metabolism (Leloir Pathway) |
| Initial Substrate | D-Galactosamine | D-Galactose |
| Phosphorylated Intermediate | This compound | D-Galactose 1-phosphate |
| Key Enzymatic Step | Acetylation to N-acetyl-D-galactosamine 1-phosphate, followed by uridylylation | Uridylylation by GALT |
| UDP-Sugar Product | UDP-N-acetylgalactosamine (UDP-GalNAc) | UDP-Galactose |
| Primary Function of Product | Precursor for glycoproteins, glycolipids, and proteoglycans. ontosight.ai | Can be epimerized to UDP-glucose for glycolysis or used in glycoconjugate synthesis. oup.com |
Enzymatic Cross-Reactivity and Specificity Differentiation
The enzymes involved in the metabolism of this compound and D-galactose 1-phosphate demonstrate a high degree of substrate specificity, which dictates the distinct metabolic fates of these two molecules.
Galactose-1-Phosphate Uridylyltransferase (GALT): This enzyme is highly specific for its substrates, UDP-glucose and D-galactose 1-phosphate. uniprot.orgnih.gov Its primary role is to catalyze the reversible transfer of a UMP group from UDP-glucose to galactose 1-phosphate. wikipedia.orgnih.gov There is no significant evidence to suggest that GALT exhibits cross-reactivity with this compound. The structural difference, specifically the presence of an amino group at the C-2 position in galactosamine instead of a hydroxyl group, likely prevents it from being an effective substrate for GALT. Deficiency in GALT activity is the primary cause of classic galactosemia. wikipedia.orgnih.gov
UDP-N-acetylhexosamine Pyrophosphorylase (UAP/AGX): The conversion of the acetylated form, N-acetyl-D-galactosamine 1-phosphate, to UDP-GalNAc is catalyzed by a different class of enzymes, namely UDP-N-acetylhexosamine pyrophosphorylases (also known as UDP-GalNAc pyrophosphorylase). ontosight.aiqmul.ac.ukwikipedia.org These enzymes utilize UTP to convert N-acetyl-α-D-galactosamine 1-phosphate into UDP-N-acetyl-α-D-galactosamine and pyrophosphate. ebi.ac.ukqmul.ac.uk
Interestingly, there are isoforms of this enzyme with varying specificities. For instance, the human enzyme, also known as UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX), exists in two splice variants with different substrate preferences. One isoform, AGX1, shows 2 to 3 times higher activity with N-acetyl-D-galactosamine 1-phosphate (GalNAc-1-P) than with N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1-P), while the other, AGX2, is significantly more active with GlcNAc-1-P. uniprot.org This demonstrates a clear enzymatic basis for the synthesis of UDP-GalNAc from its corresponding 1-phosphate precursor.
The following table summarizes the key enzymes and their substrate specificities in the metabolism of this compound and D-galactose 1-phosphate.
| Enzyme | Substrate(s) | Product(s) | Specificity Notes |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | D-Galactose 1-phosphate, UDP-glucose | UDP-galactose, Glucose 1-phosphate | Highly specific for D-galactose 1-phosphate; central to the Leloir pathway. trisakti.ac.iduniprot.org |
| UDP-N-acetylhexosamine Pyrophosphorylase (UAP1/AGX1) | N-acetyl-D-galactosamine 1-phosphate, UTP | UDP-N-acetylgalactosamine, Pyrophosphate | Shows high specificity for the N-acetylated hexosamine 1-phosphate. nih.govuniprot.org Also acts on N-acetyl-D-glucosamine 1-phosphate. qmul.ac.ukwikipedia.org |
This enzymatic differentiation is crucial. While both this compound and D-galactose 1-phosphate are key intermediates derived from their respective parent sugars, their subsequent metabolic transformations are handled by distinct and highly specific enzymes, leading to the formation of different UDP-sugar nucleotides essential for cellular function.
Biological Roles and Metabolic Integration of D Galactosamine 1 Phosphate
Contribution to Amino Sugar Metabolic Networks
D-Galactosamine 1-phosphate is a key intermediate that integrates the metabolism of the amino sugar D-galactosamine into the broader network of cellular amino sugar metabolism. Its formation is the initial step following the entry of D-galactosamine into the cell, a process analogous to the phosphorylation of galactose to galactose 1-phosphate in the Leloir pathway. The primary enzyme responsible for this phosphorylation is galactokinase, which utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.
Once formed, this compound enters a series of enzymatic reactions that convert it into activated sugar donors essential for the synthesis of various glycoconjugates. A crucial step in this pathway is the conversion of this compound to UDP-D-galactosamine. This reaction is catalyzed by UDP-glucose:galactose-1-phosphate uridylyltransferase, an enzyme that can utilize this compound as a substrate, albeit with different efficiency compared to its primary substrate, galactose 1-phosphate.
The resulting UDP-D-galactosamine can then be epimerized to UDP-D-glucosamine by UDP-glucose 4-epimerase. Furthermore, UDP-D-galactosamine can be acetylated to form UDP-N-acetyl-D-galactosamine (UDP-GalNAc), a critical activated sugar nucleotide. This conversion is a pivotal point, as UDP-GalNAc is a direct precursor for the incorporation of N-acetylgalactosamine into glycoproteins and glycolipids. The metabolic fate of D-galactosamine in the liver has been shown to lead to the formation of several key intermediates, including galactosamine 1-phosphate, UDP-glucosamine, UDP-galactosamine, and UDP-N-acetylgalactosamine nih.gov.
| Enzyme | Substrate(s) | Product(s) | Role in D-Galactosamine Metabolism |
| Galactokinase | D-galactosamine, ATP | This compound, ADP | Initial phosphorylation of D-galactosamine |
| UDP-glucose:galactose-1-phosphate uridylyltransferase | This compound, UDP-glucose | UDP-D-galactosamine, Glucose 1-phosphate | Conversion to an activated UDP-sugar |
| UDP-glucose 4-epimerase | UDP-D-galactosamine | UDP-D-glucosamine | Interconversion of UDP-amino sugars |
| N-acetyltransferase | UDP-D-galactosamine, Acetyl-CoA | UDP-N-acetyl-D-galactosamine, CoA | Formation of the key precursor for glycosylation |
| UDP-N-acetylgalactosamine diphosphorylase | N-acetyl-alpha-D-galactosamine 1-phosphate, UTP | UDP-N-acetyl-alpha-D-galactosamine, Diphosphate (B83284) | Alternative pathway for UDP-GalNAc synthesis wikipedia.org |
Precursor Function in Glycoprotein (B1211001) Biosynthesis Pathways
This compound serves as a crucial precursor for the biosynthesis of glycoproteins, large and complex proteins covalently linked to one or more oligosaccharide chains (glycans). The pathway from this compound to glycoprotein synthesis is primarily mediated through its conversion to UDP-N-acetyl-D-galactosamine (UDP-GalNAc).
UDP-GalNAc is the direct donor substrate for a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). These enzymes catalyze the initial and rate-limiting step in mucin-type O-glycosylation, which involves the transfer of GalNAc from UDP-GalNAc to the hydroxyl group of serine or threonine residues on the polypeptide chain. This initial GalNAc residue, known as the Tn antigen, can then be further elongated by the addition of other monosaccharides to form a variety of complex O-glycan structures.
These O-glycans play critical roles in the structure and function of many secreted and membrane-bound proteins, including mucins, which are heavily glycosylated proteins that form protective barriers on epithelial surfaces. The proper glycosylation of these proteins is essential for their stability, folding, and biological activity. For instance, O-GalNAc glycans are involved in protein stability, protein folding, cell adhesion, and signal transduction researchgate.net.
| Glycosylation Step | Key Enzyme Family | Substrate | Product | Significance |
| Initiation of O-glycosylation | Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) | UDP-N-acetyl-D-galactosamine | GalNAc-Ser/Thr (Tn antigen) | The first committed step in mucin-type O-glycan synthesis. |
| Elongation of O-glycans | Various glycosyltransferases | Tn antigen and other monosaccharide donors | Complex O-glycan structures | Determines the final structure and function of the glycoprotein. |
Precursor Function in Glycolipid Biosynthesis Pathways
In addition to its role in glycoprotein synthesis, this compound is also a precursor for the biosynthesis of certain glycolipids, which are lipids with a carbohydrate attached by a glycosidic bond. The metabolic pathway again proceeds through the formation of UDP-N-acetyl-D-galactosamine (UDP-GalNAc).
UDP-GalNAc is a key building block for the synthesis of a major class of glycolipids known as gangliosides wikipedia.org. Gangliosides are sialic acid-containing glycosphingolipids that are particularly abundant in the plasma membranes of nerve cells, where they play important roles in cell recognition, adhesion, and signal transduction.
The biosynthesis of many gangliosides involves the sequential addition of monosaccharides to a ceramide backbone. A specific enzyme, (N-acetylneuraminyl)-galactosylglucosylceramide N-acetylgalactosaminyltransferase (also known as GM2/GD2 synthase), utilizes UDP-GalNAc to transfer an N-acetylgalactosamine residue to the precursor ganglioside GM3 to form GM2, or to GD3 to form GD2 wikipedia.org. These reactions are essential steps in the synthesis of the a-series and b-series of gangliosides. Therefore, the availability of this compound can directly influence the cellular capacity to synthesize these complex and functionally important glycolipids.
| Glycolipid Synthesis Step | Key Enzyme | Substrate | Product | Significance |
| Ganglioside GM2 Synthesis | GM2/GD2 synthase | UDP-N-acetyl-D-galactosamine, GM3 | Ganglioside GM2 | A key step in the biosynthesis of a-series gangliosides. |
| Ganglioside GD2 Synthesis | GM2/GD2 synthase | UDP-N-acetyl-D-galactosamine, GD3 | Ganglioside GD2 | A key step in the biosynthesis of b-series gangliosides. |
Influence on Cellular Glycosylation Processes
Alterations in the cellular concentration of D-galactosamine can lead to changes in the nucleotide sugar pools, thereby affecting the extent and nature of glycosylation. Studies have shown that administration of D-galactosamine can lead to an increase in UDP-HexNAc levels, which can, in turn, influence the activity of glycosyltransferases and the final structure of the synthesized glycans nih.gov.
This modulation of the cellular "glycome" can have profound effects on cellular function. The glycosylation status of cell surface receptors, for example, can alter their ligand-binding affinities, dimerization, and downstream signaling. Similarly, the glycosylation of secreted proteins can affect their stability, solubility, and interaction with other molecules. Therefore, fluctuations in the metabolic flux through the D-galactosamine pathway can have a cascading effect on numerous cellular processes that are regulated by glycosylation.
Implications in Cellular Signaling and Intercellular Interactions mediated by Glycosylation
The glycans synthesized from this compound-derived precursors play a vital role in mediating cellular signaling and intercellular interactions. The terminal N-acetylgalactosamine residues on glycoproteins and glycolipids are often recognized by specific carbohydrate-binding proteins called lectins. These lectin-glycan interactions are crucial for a wide range of biological processes, including cell-cell adhesion, immune recognition, and pathogen binding.
For example, O-GalNAc glycans on the surface of cells can act as recognition markers, facilitating interactions with other cells or with the extracellular matrix nih.gov. These interactions can trigger intracellular signaling cascades that regulate cell growth, differentiation, and migration. The specific structure of the glycan, which is influenced by the availability of precursors like UDP-GalNAc, determines the specificity of these interactions.
Furthermore, the glycosylation of signaling receptors themselves can directly modulate their activity. The presence or absence of specific glycan structures can influence receptor conformation, clustering, and interaction with signaling partners, thereby fine-tuning the cellular response to external stimuli. Therefore, by contributing to the synthesis of these information-rich glycan structures, this compound is intricately linked to the complex language of cellular communication. Glycoconjugates containing GalNAc are involved in critical physiological functions such as blood group determination and cell-cell communication researchgate.netajol.info.
Enzymological Studies of D Galactosamine 1 Phosphate Converting Enzymes
Purification and Characterization of Relevant Enzymes
The primary enzyme responsible for the conversion of D-galactosamine 1-phosphate is UDP-N-acetylgalactosamine pyrophosphorylase , also known as UDP-GalNAc pyrophosphorylase or AGX1 in humans. This enzyme catalyzes the reaction between UTP and N-acetyl-D-galactosamine 1-phosphate to form UDP-N-acetylgalactosamine (UDP-GalNAc) and pyrophosphate. While the direct substrate is the N-acetylated form, the metabolic pathway of D-galactosamine involves its initial phosphorylation to this compound, followed by acetylation.
Another key enzyme in the broader metabolic context is Galactose-1-Phosphate Uridylyltransferase (GALT) , which primarily acts on galactose 1-phosphate. However, due to structural similarities, it is a potential enzyme for the conversion of this compound.
Purification of UDP-N-acetylgalactosamine Pyrophosphorylase (AGX1):
Recombinant human UDP-GalNAc pyrophosphorylase (AGX1) has been successfully purified from transformed Escherichia coli. The purification process typically involves the following steps:
Cell Lysis: The E. coli cells overexpressing the enzyme are harvested and lysed to release the cellular contents.
Affinity Chromatography: The crude lysate is passed through a column containing a resin with high affinity for the enzyme, often a tag fused to the recombinant protein (e.g., His-tag with a nickel-NTA resin).
Ion-Exchange Chromatography: Further purification is achieved by separating proteins based on their net charge.
Size-Exclusion Chromatography: The final step separates the enzyme based on its size, yielding a highly purified protein.
Purification of Galactose-1-Phosphate Uridylyltransferase (GALT):
GALT has been purified from various sources, including E. coli and human tissues. A common purification scheme for E. coli GALT involves:
Cell Lysis and Centrifugation: Similar to AGX1, the process begins with breaking open the cells.
Affinity Chromatography: Cibacron Blue-agarose is an effective resin for the initial purification of GALT. nih.gov
Ion-Exchange Chromatography: DEAE-Sephadex A-50 is then used to further purify the enzyme. nih.gov
The purity of the enzymes is typically assessed by SDS-PAGE, which should show a single band at the expected molecular weight.
Kinetic Analyses of Enzyme Reactions involving this compound
Kinetic studies are crucial for understanding the efficiency and substrate specificity of enzymes. While specific kinetic data for this compound are limited in the literature, data for the closely related substrates, N-acetyl-D-galactosamine 1-phosphate and galactose 1-phosphate, provide valuable insights.
The Michaelis-Menten constant (K_M) is a measure of the affinity of an enzyme for its substrate.
For UDP-N-acetylglucosamine pyrophosphorylase , which also acts on GalNAc-1-P, kinetic studies have been performed. The K_M for its primary substrate, UTP, is in the micromolar range.
For GALT , the apparent K_M for its natural substrate, galactose 1-phosphate, has been determined to be approximately 0.38 mmol/L. nih.gov In a study of competitive inhibition, 2-fluorinated galactose-1-phosphate was found to be a competitive inhibitor of recombinant human GALT with an inhibition constant (K_I) of 0.9 mM, indicating that the enzyme can bind this modified substrate. mdpi.com This suggests that this compound, another modified galactose 1-phosphate, could also potentially bind to the active site, although its K_M has not been explicitly reported.
| Enzyme | Substrate | K_M Value |
|---|---|---|
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose 1-Phosphate | 0.38 mmol/L |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | UDP-Glucose | 0.071 mmol/L |
The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
For GALT , reported k_cat values for the conversion of galactose 1-phosphate vary, with one study on a variant of the enzyme reporting a k_cat of 851 ± 80 min⁻¹. nih.gov
| Enzyme | Substrate | k_cat Value |
|---|---|---|
| Duarte Variant Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose 1-Phosphate | 851 ± 80 min⁻¹ |
The activity of enzymes is highly dependent on pH and temperature.
For UDP-N-acetylglucosamine pyrophosphorylase from rice, the enzyme shows activity under high-temperature stress, suggesting a relatively high temperature optimum. nih.gov Studies on the enzyme from the fungal pathogen Aspergillus fumigatus have been conducted at a physiological pH of 8.0. nih.gov
For GALT , studies on the enzyme from chicken liver and intestines have shown an optimal pH of 7 and an optimal temperature of 37°C.
| Enzyme | Optimal pH | Optimal Temperature (°C) |
|---|---|---|
| UDP-N-acetylglucosamine pyrophosphorylase (Aspergillus fumigatus) | 8.0 (Assay Condition) | Not Reported |
| Galactose-1-Phosphate Uridylyltransferase (Chicken) | 7.0 | 37 |
Mechanistic Investigations of Phosphoryl and Acyl Transfer
The enzymatic conversion of this compound involves phosphoryl transfer reactions.
The mechanism of UDP-N-acetylglucosamine pyrophosphorylase involves the nucleophilic attack of the phosphate (B84403) oxygen of N-acetylglucosamine 1-phosphate on the α-phosphate of UTP. ebi.ac.uk This reaction proceeds through a pentavalent phosphate transition state, which is stabilized by a magnesium ion in the active site. ebi.ac.uk The reaction results in the formation of UDP-GlcNAc and pyrophosphate. ebi.ac.uk A similar mechanism is expected for the reaction with N-acetyl-D-galactosamine 1-phosphate.
GALT operates via a substituted enzyme (ping-pong) mechanism. oup.com The reaction proceeds in two steps:
Uridylylation of the enzyme: The enzyme reacts with UDP-glucose, leading to the formation of a covalent uridylyl-enzyme intermediate, specifically a phospho-histidine adduct, and the release of glucose 1-phosphate. oup.comresearchgate.net
Transfer to the acceptor: The uridylylated enzyme then reacts with galactose 1-phosphate to form UDP-galactose and regenerate the free enzyme. oup.comresearchgate.net
Structural Biology Approaches to this compound Binding Enzymes
High-resolution crystal structures of enzymes provide invaluable insights into their catalytic mechanisms and substrate binding.
The three-dimensional structure of UDP-N-acetylglucosamine pyrophosphorylase from Aspergillus fumigatus has been determined in complex with its substrates and products. nih.gov These structures reveal the key amino acid residues involved in substrate binding and catalysis and highlight the role of a magnesium ion in coordinating the reactants. nih.gov A conserved lysine residue has been shown to mimic the role of a second metal ion observed in bacterial orthologs. nih.gov
The crystal structure of human GALT has been solved at a resolution of 1.9 Å, revealing a homodimeric structure with a structural zinc-binding site per monomer. oup.com The structure of the E. coli GALT has also been determined at 1.8 Å resolution. nih.gov These structures show that the active site is located on the external surface of a "half-barrel" domain. nih.gov While these structures provide a detailed view of the enzyme's architecture and the binding of its natural substrates, there are currently no published crystal structures of GALT in complex with this compound. Such a structure would be instrumental in understanding the precise interactions and the potential efficiency of this enzyme with the aminated sugar phosphate.
X-Ray Crystallography of Enzyme-Ligand Complexes
X-ray crystallography has been instrumental in revealing the three-dimensional structures of enzymes that process sugar-1-phosphates, offering a static yet detailed picture of the active site and the mode of substrate binding. nih.gov Studies on human pyrophosphorylase isoforms, AGX1 and AGX2, have provided high-resolution structures of these enzymes in complex with their product, UDP-N-acetylglucosamine (UDP-GlcNAc) or UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov
These crystal structures reveal that the enzymes belong to the UDP-sugar pyrophosphorylase family, characterized by a central catalytic domain with a Rossmann-like fold, which is common for nucleotide-binding enzymes. frontiersin.org The active site is located in a cleft where the substrates, the sugar-1-phosphate and UTP, bind.
Crystal structures of the related enzyme from Aspergillus fumigatus, UAP1, trapped with substrates and products have provided snapshots of the catalytic cycle. A structure containing UDP-GlcNAc, pyrophosphate, and Mg2+ represents a Michaelis complex, illustrating the basis for the enzyme's magnesium dependence and providing a direct view of the pyrophosphorolysis reaction. nih.gov These crystallographic studies collectively illuminate the structural basis for substrate recognition and catalysis in this compound converting enzymes.
| Enzyme | Organism | Ligand(s) | Key Structural Insights | PDB ID (Example) |
|---|---|---|---|---|
| AGX1/AGX2 (UAP1) | Homo sapiens | UDP-GlcNAc, UDP-GalNAc | Reveals active site architecture, role of alternatively spliced insert in oligomerization, and basis for substrate specificity. nih.gov | 2I2T, 2I32 |
| UAP1 | Aspergillus fumigatus | UDP-GlcNAc, PPi, Mg2+ | Provides snapshots of catalysis, including a Michaelis complex showing the role of Mg2+ and a conserved lysine. nih.gov | 6H8R |
| GlmU | Escherichia coli | UDP-GlcNAc | Illustrates the bifunctional nature of the enzyme with separate acetyltransferase and pyrophosphorylase domains. ebi.ac.uk | 1G5V |
Molecular Modeling and Docking Studies
Complementing the static images from X-ray crystallography, molecular modeling and docking studies provide a dynamic perspective on the interactions between this compound converting enzymes and their ligands. These computational techniques allow for the prediction of binding modes, the study of conformational changes, and the elucidation of reaction mechanisms at an atomic level. dntb.gov.ua
Homology modeling has been employed to build three-dimensional structures of enzymes for which crystal structures are not yet available, using the known structures of related proteins as templates. dntb.gov.ua For instance, the significant sequence conservation among eukaryotic UAPs and UDP-glucose pyrophosphorylases allows for reliable model building that can guide further experimental work. nih.gov
Molecular dynamics (MD) simulations have been used to study the dynamic behavior of these enzymes in the presence and absence of substrates. For example, MD simulations of galactose-1-phosphate uridylyltransferase (GALT), an enzyme that acts on the related substrate galactose-1-phosphate, have provided insights into the importance of intersubunit interactions and the structural effects of disease-causing mutations. mdpi.com Such simulations can reveal how the binding of a substrate like this compound can induce conformational changes in the enzyme, such as the movement of flexible loops to cover the active site, which is essential for catalysis. nih.govresearchgate.net
Docking studies are used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. For this compound converting enzymes, docking can be used to model how the substrate fits into the active site before the reaction occurs. These models help to identify the key amino acid residues involved in binding the galactosamine sugar, the acetyl group, and the phosphate moiety, corroborating and extending the findings from crystallography. The insights from these computational studies are valuable for understanding the enzyme's specificity and for the rational design of inhibitors. nih.gov
| Computational Method | Enzyme System Studied (Example) | Key Findings and Applications |
|---|---|---|
| Homology Modeling | Human GALT dntb.gov.ua | Generation of 3D models for enzymes without experimental structures; prediction of effects of mutations. dntb.gov.uaamanote.com |
| Molecular Dynamics (MD) Simulations | GALT and its pathogenic mutants mdpi.com | Reveals protein dynamics, substrate-induced conformational changes, and the role of inter-domain flexibility. mdpi.comnih.gov |
| Docking Studies | UAP1 with potential inhibitors nih.gov | Predicts ligand binding modes, identifies key protein-ligand interactions, and aids in structure-based inhibitor design. nih.gov |
Modulation of D Galactosamine 1 Phosphate Metabolism
Enzymatic Inhibition Studies
The enzymes responsible for metabolizing D-galactosamine, particularly galactokinase which catalyzes the initial phosphorylation step, are key targets for inhibition studies. By blocking these enzymes, researchers can control the production of D-galactosamine 1-phosphate and subsequent metabolites, allowing for detailed investigation of their physiological roles and pathological effects.
Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the active site of an enzyme, preventing the natural substrate from binding. In the context of D-galactosamine metabolism, substances that mimic D-galactosamine or its co-substrate, ATP, can act as competitive inhibitors of galactokinase (GALK).
Glucose has been identified as a competitive inhibitor of the phosphorylation of glucosamine (B1671600), a related amino sugar, indicating that it competes for the same enzyme active site conicet.gov.ar. Similarly, galactose itself can act as a competitive inhibitor for the enzyme β-galactosidase, demonstrating the principle of product feedback inhibition where the product of a reaction competes with the substrate stem.org.ukpogo-app.co.uk.
In studies targeting downstream enzymes, 2-fluorinated galactose-1-phosphate (F-Gal-1-P) has been shown to be a competitive inhibitor of human galactose-1-phosphate uridylyltransferase (GALT) nih.govmdpi.com. This inhibition is characterized by an increase in the Michaelis constant (Kм) with a constant maximum velocity (Vmax), a hallmark of competitive inhibition. Kinetic studies determined the inhibition constant (KI) for F-Gal-1-P to be 0.9 mM mdpi.com. Another study identified a small molecule inhibitor that exhibited parabolic competitive inhibition against galactokinase, a more complex form of competitive inhibition that can occur when two inhibitor molecules bind to the enzyme nih.gov.
| Inhibitor | Target Enzyme | Inhibition Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-Fluorinated Galactose-1-Phosphate | Galactose-1-Phosphate Uridyltransferase (GALT) | Competitive | Inhibits GALT with a KI of 0.9 mM. | mdpi.com |
| Compound 1 (Small Molecule) | Galactokinase (GALK) | Parabolic Competitive | Demonstrates a complex competitive inhibition mechanism. | nih.gov |
| Glucose | Hexokinase (for Glucosamine) | Competitive | Competes with glucosamine for phosphorylation. | conicet.gov.ar |
Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity without preventing substrate binding. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex.
Recent research has led to the development of novel galactokinase 1 (GALK1) inhibitors that operate through non-competitive mechanisms. Through fragment screening and rational design, inhibitors were created that bind to an allosteric site distal from the active site acs.orgnih.govnih.govresearchgate.net. These compounds were found to be non-competitive with respect to both ATP and galactose nih.gov. This is a significant finding as it demonstrates for the first time that human GALK1 can be inhibited from an allosteric site, opening new avenues for inhibitor design nih.govnih.gov.
Other studies have identified inhibitors that display a "mixed model" of inhibition, which has characteristics of both competitive and non-competitive inhibition nih.gov. For instance, certain compounds were found to be non-competitive with respect to ATP but exhibited mixed inhibition with respect to galactose nih.gov. This complex behavior suggests that the inhibitors may interfere with both substrate binding and the catalytic function of the enzyme.
| Inhibitor | Inhibition Type (vs. ATP) | Inhibition Type (vs. Galactose) | Mechanism | Reference |
|---|---|---|---|---|
| Compound 11 | Non-competitive | Non-competitive | Binds to an allosteric site. | nih.gov |
| Compound 12 | Non-competitive | Non-competitive | Binds to an allosteric site. | nih.gov |
| Compound 13 | Non-competitive | Mixed | Interferes with both substrate binding and catalysis. | nih.gov |
| Compound 4 | Mixed | Mixed | Exhibits characteristics of both competitive and non-competitive inhibition. | nih.gov |
| Compound 24 | Mixed | Mixed | Exhibits characteristics of both competitive and non-competitive inhibition. | nih.gov |
Rational drug design utilizes knowledge of an enzyme's structure and catalytic mechanism to develop specific and potent inhibitors. This approach has been successfully applied to enzymes in the galactose metabolic pathway, such as galactokinase 1 (GALK1).
A key strategy involves crystallography-based fragment screening, where hundreds of small chemical fragments are tested for their ability to bind to the target enzyme acs.orgnih.govresearchgate.net. By determining the crystal structures of the enzyme bound to these fragments, researchers can identify novel binding sites, including allosteric sites away from the primary active site acs.orgnih.gov.
Once promising fragments and binding hotspots are identified, new, more potent inhibitors can be designed by merging overlapping fragments or by building upon the fragment's structure acs.orgnih.govnih.gov. This method led to the creation of micromolar inhibitors of human GALK1 that were not competitive with either substrate, demonstrating good selectivity over related kinases acs.orgnih.govnih.govresearchgate.net. The development of these allosteric inhibitors is a significant advance, as they may offer better selectivity and clinical utility compared to traditional ATP-competitive inhibitors acs.orgnih.govnih.gov. This structure-based design is increasingly being attempted for various glycosyltransferases as more structural information becomes available researchgate.net.
Metabolic Perturbation Strategies in Cellular Models
Introducing specific molecules into cellular models is a powerful technique for studying the effects of disrupting metabolic pathways. In the context of this compound, sugar analogs and other agents are used to induce specific metabolic changes, allowing for the investigation of cellular responses and pathomechanisms.
Fluorinated analogs of sugars are valuable tools for probing and manipulating carbohydrate metabolism. Replacing a hydroxyl group with a fluorine atom can alter the sugar's chemical properties, often leading to enzyme inhibition or altered metabolic processing nih.govbeilstein-archives.org. The introduction of fluorine can modulate protein affinity, metabolic stability, and lipophilicity nih.govbeilstein-archives.orgresearchgate.netresearchgate.net.
In the study of galactose metabolism, fluorinated galactoses have been used to inhibit galactose-1-phosphate uridylyltransferase (GALT) in HEK293 cells nih.govmdpi.com. When these cells are exposed to fluorinated galactose, it is phosphorylated to its 1-phosphate form, which then acts as a competitive inhibitor of GALT. This blockage leads to the accumulation of the fluorinated sugar phosphate (B84403) and mimics the biochemical phenotype of classic galactosemia nih.govmdpi.com. This approach allows researchers to study the cellular consequences of GALT deficiency in a controlled manner. The synthesis of a range of mono-, di-, and trifluorinated N-acetyl-D-galactosamine analogs has been described, providing a toolkit of potential modulators for pathways involving this amino sugar nih.govresearchgate.net.
Exposing cultured cells to D-galactosamine or its analogs can induce significant changes in their metabolic phenotype. Pre-incubation of 3T3 and RTG2 cells with D-galactosamine leads to a strong decrease in the metabolic rates of other compounds, indicating a broad impact on cellular detoxification pathways nih.gov. Similarly, administering D-galactosamine to animal models results in a distinct metabolic profile characteristic of liver failure, with inhibition of the tricarboxylic acid (TCA) and urea (B33335) cycles nih.gov.
A common strategy to study mitochondrial function is to replace glucose with galactose in the cell culture medium nih.govmdpi.com. Because the metabolism of galactose yields no net ATP through glycolysis, cells are forced to rely on mitochondrial oxidative phosphorylation for energy production nih.gov. This metabolic shift to a more oxidative state is useful for unmasking mitochondrial dysfunction that might be concealed in highly glycolytic cells cultured in standard high-glucose medium nih.govmdpi.com. This galactose-induced phenotype enhances aerobic metabolism and can be used to study the molecular mechanisms of mitochondrial dysfunction in various cell types, including human primary muscle cells and dermal fibroblasts nih.govmdpi.com.
Furthermore, studies using fluorinated galactose analogs in HEK293 cells have successfully induced a galactosemia-like phenotype nih.govmdpi.com. This "metabolic induction of galactosemia" leads to dramatic alterations in membrane raft proteomes, affects the unfolded protein response, and perturbs targeted protein trafficking, closely resembling the changes seen in fibroblasts from galactosemic patients mdpi.com. This demonstrates that metabolic perturbation with sugar analogs is a viable and informative strategy for modeling inborn errors of metabolism in healthy cell lines.
Advanced Methodologies for D Galactosamine 1 Phosphate Research
Analytical Techniques for Detection and Quantification
Accurate detection and quantification of D-galactosamine 1-phosphate are fundamental to understanding its metabolic significance. Researchers utilize a combination of chromatographic, spectroscopic, and radiotracer methods to achieve this.
Ion-exchange chromatography is a powerful technique for separating charged molecules like this compound from complex biological samples. This method leverages the interaction between the charged phosphate (B84403) group of the target molecule and the charged stationary phase of the chromatography column.
In studies of D-galactosamine metabolism in rat liver, ion-exchange chromatography has been successfully employed to separate various metabolic products. nih.gov Using a Dowex 1 (formate form) column, researchers were able to elute and identify several phosphorylated intermediates, including galactosamine 1-phosphate. nih.gov The separation is typically achieved by applying a gradient of increasing salt concentration, which progressively elutes molecules with stronger ionic interactions.
Table 1: Illustrative Ion-Exchange Chromatography Parameters for Amino Sugar Phosphate Separation
| Parameter | Value/Description |
| Stationary Phase | Anion-exchange resin (e.g., Dowex 1) |
| Mobile Phase | Gradient of an appropriate salt solution (e.g., formic acid) |
| Detection | Post-column derivatization followed by spectrophotometry or radioactivity counting |
| Sample Preparation | Acid extraction of tissues or cells followed by neutralization |
This technique is often combined with other analytical methods for definitive identification and quantification.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of metabolites, including the metabolic products of D-galactosamine. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS provides high sensitivity and specificity.
In studies investigating D-galactosamine-induced fulminant hepatic failure in mouse models, GC/time-of-flight mass spectrometry (GC-TOFMS) has been used to analyze plasma metabolite levels. nih.gov This metabolomic approach allows for the identification of a wide range of compounds, providing insights into the metabolic perturbations caused by D-galactosamine, which would include alterations in the levels of its phosphorylated derivatives. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment ions, providing structural information that aids in the definitive identification of compounds like this compound and its downstream products. nih.gov While many monosaccharides have identical masses, LC-MS/MS workflows can be developed to differentiate isomers. acs.org
Table 2: Mass Spectrometry Approaches in D-Galactosamine Metabolism Research
| Technique | Application | Key Findings/Capabilities |
| GC-TOFMS | Metabolic profiling of plasma in animal models of D-galactosamine toxicity. nih.gov | Identification of numerous metabolites, revealing systemic metabolic changes. nih.gov |
| LC-MS/MS | Quantification of specific enzyme products in metabolic pathways. nih.gov | Provides high sensitivity and specificity for target analytes. nih.gov |
Radiotracer studies are a classic and highly effective method for tracing the metabolic fate of a molecule within a biological system. By using a radiolabeled precursor like D-[1-¹⁴C]Galactosamine, researchers can follow the incorporation of the label into various downstream metabolites, thereby elucidating the metabolic pathway.
Seminal studies on D-galactosamine metabolism in rat liver utilized D-[1-¹⁴C]Galactosamine to identify the products formed in the acid-soluble fraction of the liver. nih.gov Following perfusion with the radiolabeled compound, chromatographic separation of the liver extract revealed the presence of several radioactive peaks corresponding to galactosamine 1-phosphate, UDP-glucosamine, UDP-galactosamine, and N-acetylgalactosamine 1-phosphate, among others. nih.gov This provided direct evidence for the phosphorylation of D-galactosamine to this compound and its subsequent conversion into other essential nucleotide sugars. nih.gov
Table 3: Key Metabolites Identified Using D-[1-¹⁴C]Galactosamine in Rat Liver nih.gov
| Metabolite | Evidence of Formation |
| Galactosamine 1-phosphate | Direct product of D-galactosamine phosphorylation. |
| UDP-galactosamine | Formed from galactosamine 1-phosphate. |
| UDP-glucosamine | Indicates epimerization from UDP-galactosamine. |
| N-acetylgalactosamine 1-phosphate | Product of N-acetylation. |
These radiotracer experiments have been instrumental in mapping the intricate pathways of D-galactosamine metabolism.
Cell Culture Models for Metabolic and Glycosylation Studies
In vitro cell culture models provide a controlled environment to investigate the metabolism of this compound and its effects on cellular processes like glycosylation, circumventing the complexities of whole-animal studies.
Hepatocytes, the primary cells of the liver, are a key in vitro model for studying D-galactosamine metabolism, as the liver is the main site of its processing. nih.gov Studies using primary cultures of adult rat hepatocytes have shown that D-galactosamine treatment can induce cytotoxicity and inhibit cellular functions. koreascience.kr These models are crucial for investigating the mechanisms of D-galactosamine-induced hepatotoxicity, a process in which the accumulation of metabolites like this compound is implicated. nih.gov In such cultures, researchers can monitor changes in cell viability, enzyme activity, and the intracellular concentration of metabolites in response to D-galactosamine exposure. nih.govresearchgate.net
Fibroblasts are another valuable cell type for studying metabolic processes. researchgate.net Research on human skin fibroblasts has explored the effects of replacing glucose with galactose in the culture medium to force the cells to rely more on oxidative phosphorylation. biorxiv.orgucl.ac.uknih.gov While these studies primarily focus on galactose metabolism, the methodologies are directly applicable to investigating the metabolism of D-galactosamine and the consequences of this compound accumulation. For instance, studies have treated fibroblast cultures with galactose-1-phosphate to examine its effects on mitochondrial enzyme activities. bmrat.org
Table 4: Applications of Mammalian Cell Lines in D-Galactosamine Research
| Cell Type | Research Focus | Key Observations |
| Hepatocytes | D-galactosamine-induced cytotoxicity and apoptosis. nih.govkoreascience.krnih.govresearchgate.net | Inhibition of cellular processes and induction of cell death. nih.govkoreascience.kr |
| Fibroblasts | Effects of sugar-phosphate accumulation on mitochondrial function. researchgate.netbmrat.org | Alterations in enzyme activities and cellular energy metabolism. bmrat.org |
Bacterial and yeast systems, particularly Escherichia coli and Saccharomyces cerevisiae, are powerful tools for producing and characterizing the enzymes involved in D-galactosamine metabolism. These systems allow for the high-level expression of specific enzymes, facilitating their purification and subsequent biochemical analysis.
E. coli is a widely used host for the recombinant expression of a vast array of enzymes. nih.govresearchgate.net For instance, enzymes involved in the metabolism of related amino sugars have been successfully produced in E. coli. nih.govresearchgate.net This approach enables researchers to study the kinetic properties and substrate specificity of individual enzymes in the D-galactosamine metabolic pathway in a controlled, in vitro setting. However, a common challenge is the formation of insoluble inclusion bodies, which can complicate the production of active enzymes. nih.govresearchgate.net
Yeast, particularly Saccharomyces cerevisiae, serves as an excellent eukaryotic model system for studying metabolic pathways, including that of galactose. nih.gov The galactose (GAL) network in yeast is a well-characterized system for investigating gene regulation in response to different sugar sources. nih.gov By manipulating the genes in this pathway, researchers can create models to study the effects of accumulating specific sugar-phosphates, such as galactose-1-phosphate. nih.govresearchgate.net These models provide valuable insights into the molecular mechanisms of sugar-phosphate toxicity, which are relevant to understanding the cellular consequences of this compound accumulation. nih.govresearchgate.net
Proteomic and Glycomic Approaches in the Context of this compound Metabolism
The study of this compound and its metabolic impact has been significantly advanced by the application of high-throughput "omic" technologies. Proteomics and glycomics, in particular, offer powerful tools to investigate the complex cellular responses to perturbations in amino sugar metabolism.
Differential Proteomics for Affected Protein Expression
Differential proteomics enables a broad-scale comparison of protein expression levels between different biological states, such as between healthy and D-galactosamine-treated tissues. This approach has been instrumental in identifying specific proteins and pathways affected by D-galactosamine-induced hepatotoxicity.
In experimental models of acute liver failure induced by D-galactosamine (D-GalN) in combination with lipopolysaccharide (LPS), quantitative proteomic analyses have revealed significant alterations in the liver proteome. nih.govresearchgate.net Tandem mass tag-based quantitative proteomics has been used to identify common and specific differentially expressed proteins (DEPs) in various D-GalN-sensitized acute liver failure models. nih.gov One study identified 52 common DEPs, with 39 involved in metabolic processes and 10 in immune system processes. nih.gov
A proteomic analysis of human hepatocytes treated with D-GalN identified several up-regulated proteins, including microsomal cytochrome b5, fatty acid binding protein, and manganese superoxide dismutase. nih.gov Conversely, the study also observed enhanced degradation of annexin. nih.gov These findings suggest that D-GalN induces specific alterations in protein expression that are critical in the induction of apoptosis and necrosis. nih.gov Furthermore, D-GalN treatment was found to increase the tyrosine nitration of several cytosolic and mitochondrial proteins, indicating a role for oxidative and nitrosative stress in the observed cellular damage. nih.gov
The following table summarizes key proteins identified as differentially expressed in liver tissue following D-galactosamine administration, as identified through various proteomic studies.
| Protein | Cellular Location | Change in Expression | Implicated Process | Reference |
| Microsomal cytochrome b5 | Endoplasmic Reticulum | Up-regulated | Electron Transport | nih.gov |
| Fatty acid binding protein | Cytosol | Up-regulated | Lipid Metabolism | nih.gov |
| Manganese superoxide dismutase | Mitochondria | Up-regulated | Oxidative Stress Response | nih.gov |
| Annexin A4 | Cytosol | Degradation/Down-regulated | Apoptosis, Calcium Signaling | nih.gov |
| Hsc70/Hsp70 | Cytosol | Increased Tyrosine Nitration | Protein Folding, Stress Response | nih.gov |
| ATP synthase beta chain | Mitochondria | Increased Tyrosine Nitration | Energy Metabolism | nih.gov |
| Cathelicidin antimicrobial peptide (CAMP) | - | Differentially Expressed | Neutrophil Extracellular Trap Formation | researchgate.net |
| Myeloperoxidase (MPO) | - | Differentially Expressed | Neutrophil Extracellular Trap Formation | researchgate.net |
| Fibrinogen gamma chain (FGG) | - | Differentially Expressed | Coagulation, Neutrophil Extracellular Trap Formation | researchgate.net |
This table is generated based on data from multiple proteomic studies and represents a selection of consistently identified proteins.
Computational Biology and Bioinformatics in this compound Research
Computational biology and bioinformatics provide powerful in silico tools to model and analyze the complex metabolic networks involving this compound. These approaches complement experimental research by providing a systems-level understanding of metabolic pathways and predicting the effects of perturbations.
Pathway Analysis and Flux Balance Modeling
Metabolic pathway analysis allows for the detailed investigation of the biochemical routes through which D-galactosamine is processed. D-galactosamine is primarily metabolized through a pathway analogous to the Leloir pathway for galactose. nih.gov This involves the phosphorylation of D-galactosamine to this compound, followed by its conversion to UDP-galactosamine. The accumulation of this compound and subsequent trapping of UTP as UDP-amino sugars is a key mechanism of D-galactosamine-induced hepatotoxicity. acs.org
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a biological system at steady state. While specific FBA models for this compound are not extensively detailed in the literature, the principles of FBA can be applied to models of galactose and amino sugar metabolism to simulate the impact of D-galactosamine introduction. bio-rad.com Such models can predict how the influx of D-galactosamine would alter the fluxes through connected pathways, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway, which have been shown to be inhibited by D-galactosamine administration. nih.gov
Metabonomic studies using techniques like gas chromatography/time-of-flight mass spectrometry (GC/TOFMS) have identified significant changes in various metabolites in response to D-galactosamine, providing valuable data for constraining and validating computational metabolic models. acs.orgnih.gov
Enzyme Structure-Function Prediction and Ligand Discovery
Understanding the three-dimensional structure of enzymes involved in D-galactosamine metabolism is crucial for elucidating their catalytic mechanisms and for designing potential therapeutic interventions. Enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase (GALT) are central to this pathway. mdpi.com
Computational methods for enzyme structure-function prediction include:
Homology Modeling: Building a 3D model of a target enzyme based on the known structure of a related protein.
Molecular Docking: Simulating the interaction between a ligand (e.g., this compound) and the active site of an enzyme to predict binding affinity and orientation. researchgate.net
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of an enzyme over time to understand conformational changes and the catalytic process. researchgate.net
These computational approaches can be used to predict how mutations might affect enzyme function, as has been demonstrated for enzymes in related pathways. researchgate.net Furthermore, these methods are integral to ligand discovery, where large libraries of small molecules can be virtually screened to identify potential inhibitors or modulators of key enzymes in the D-galactosamine metabolic pathway.
Genome-Scale Metabolic Modeling Relevant to Amino Sugar Pathways
Genome-scale metabolic models (GEMs) are comprehensive in silico representations of the entire metabolic network of an organism, constructed from its genomic and biochemical information. wikipedia.orgnih.gov GEMs provide a holistic view of metabolism and can be used to simulate complex metabolic states.
The development and refinement of GEMs are iterative processes that integrate various types of "omic" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This data-driven approach enhances the predictive power of the models. For instance, transcriptomic data from D-galactosamine-treated mouse livers, which shows changes in the expression of genes involved in protein synthesis, mRNA processing, and cell cycle regulation, can be integrated into GEMs to create more accurate context-specific models. nih.gov
Future Research Directions for D Galactosamine 1 Phosphate
Unraveling Novel Enzymatic Activities
The known enzymatic conversion of D-galactosamine to GalN-1-P is catalyzed by galactokinase (EC 2.7.1.6), an enzyme that also phosphorylates D-galactose. conicet.gov.ar Studies in organisms like Saccharomyces fragilis have shown that galactokinase activity is significantly higher in cells adapted to galactose, and this enhanced activity also applies to the phosphorylation of galactosamine. conicet.gov.ar However, the efficiency and specificity of this dual-function enzyme raise questions about whether more specific galactosamine kinases exist in nature.
Future research should focus on:
Discovery of Specific Galactosamine Kinases: Genome mining and functional screening of enzyme libraries from diverse organisms could lead to the identification of kinases that preferentially phosphorylate D-galactosamine. Such an enzyme would be a valuable tool for both in vitro synthesis and for dissecting metabolic pathways without the confounding variable of galactose metabolism.
Characterization of Novel Phosphorylases and Transferases: The metabolism of sugar-phosphates often involves phosphorylases that catalyze their reversible phosphorolysis. Research into enzymes like D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase, which utilizes the analogous α-D-galactose-1-phosphate, suggests the potential existence of phosphorylases that act on GalN-1-P or its derivatives. nih.gov Furthermore, in bacteria such as Francisella novicida, enzymes like FlmF2 are known to generate precursors for lipid A modification using UDP-N-acetylgalactosamine, which lies downstream of GalN-1-P. nih.gov The exploration for novel transferases that might use GalN-1-P directly as a substrate is a promising avenue.
Identification of Modifying Enzymes: The pathway downstream of GalN-1-P involves acetylation to N-acetylgalactosamine 1-phosphate. In some bacteria, novel deacetylases have been identified that act on related nucleotide-sugar derivatives, such as the enzyme that removes the acetyl group from undecaprenyl phosphate-N-acetylgalactosamine. nih.gov Investigating whether similar modifying enzymes, such as phosphatases or deaminases, can act directly on GalN-1-P would open new metabolic possibilities.
| Enzyme Class | Known/Potential Substrate | Organism(s) of Interest | Research Objective |
|---|---|---|---|
| Kinase | D-Galactosamine | Escherichia coli, Vicia faba, Rat Liver conicet.gov.ar | Identify novel kinases with higher specificity for D-galactosamine over D-galactose. |
| Uridylyltransferase | N-acetylgalactosamine 1-phosphate | Rat Liver nih.gov | Characterize the kinetics and regulation of the enzyme that converts the acetylated form to UDP-N-acetylgalactosamine. |
| Phosphorylase | This compound | Bifidobacterium, Clostridium nih.gov | Search for novel phosphorylases that may use GalN-1-P in synthetic or catabolic reactions, analogous to galactose-1-phosphate utilizing enzymes. |
| Deacetylase | Undecaprenyl phosphate-N-acetylgalactosamine | Francisella novicida nih.gov | Investigate if deacetylases or other modifying enzymes can act directly on this compound. |
Elucidating Undiscovered Metabolic Branches and Intermediates
The primary metabolic fate of GalN-1-P is understood to be its conversion into UDP-N-acetylgalactosamine, a precursor for glycoprotein (B1211001) and glycolipid synthesis. nih.gov However, this may represent only one branch of its metabolic potential. Early studies on D-galactosamine metabolism in perfused rat liver identified GalN-1-P and its known downstream products, but also noted the presence of an "unidentified galactosamine-containing compound," signaling the existence of undiscovered pathways. nih.gov
Key areas for future elucidation include:
Identification of Unknown Metabolites: Applying modern metabolomics, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to systems actively metabolizing D-galactosamine could identify the chemical structure of the previously detected unknown compound and potentially others.
Exploration of Alternative Catabolic Pathways: While the anabolic route to UDP-sugars is well-described, potential catabolic (breakdown) pathways for GalN-1-P are not. Research could investigate whether it can be shunted into other pathways, perhaps through deamination to form a galactose-1-phosphate analog or conversion to intermediates of glycolysis, similar to the metabolism of galactitol-1-phosphate in some bacteria. wikipedia.org
Probing its Role in Specialized Metabolism: In certain bacteria, derivatives of D-galactosamine are used to modify cell surface structures like lipid A. nih.gov Future work should investigate if GalN-1-P is a direct or indirect precursor for other specialized metabolites in a broader range of organisms, including fungi and plants, where its metabolic pathways are largely unexplored.
Developing Advanced Analytical and Imaging Tools for In Situ Studies
A significant barrier to understanding the precise roles of GalN-1-P is the difficulty in measuring its concentration and localization within living cells and tissues. Traditional methods rely on tissue extraction, which loses spatial information and can introduce artifacts.
The development of advanced tools is a critical research direction:
High-Resolution In Vivo Spectroscopy: Spatially resolved 31P magnetic resonance spectroscopy (MRS) has proven effective for the non-invasive, real-time detection of GalN-1-P accumulation in intact rat livers. nih.gov Future efforts should aim to increase the sensitivity and spatial resolution of this technique to allow for monitoring at the subcellular level.
Genetically Encoded Biosensors: A powerful future tool would be the development of genetically encoded biosensors for GalN-1-P. These could be based on fluorescent proteins fused to a bacterial periplasmic binding protein or a transcription factor that naturally binds GalN-1-P, allowing for dynamic, real-time imaging of its concentration changes within living cells.
Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI could be optimized to map the distribution of GalN-1-P and related metabolites across tissue sections with high spatial resolution. This would be invaluable for understanding its accumulation in specific cell types within a complex tissue during normal metabolism or in disease models.
Improved Enzymatic Assays: The development of specific and sensitive colorimetric or fluorometric assays, perhaps by coupling the activity of a newly discovered specific enzyme to a reporter system, would enable high-throughput screening and quantification of GalN-1-P in a large number of samples. nii.ac.jp
Expanding Understanding of Regulatory Networks Governing this compound Homeostasis
The accumulation of sugar-phosphates can be toxic to cells. For instance, the buildup of the structurally similar galactose-1-phosphate is the pathogenic basis of classic galactosemia, where it is thought to inhibit key metabolic enzymes. nih.govnih.gov This implies that cells must possess robust regulatory networks to maintain the homeostasis of GalN-1-P. The mechanisms governing this regulation are almost entirely unknown.
Future research should investigate:
Transcriptional Regulation: Studies on galactose metabolism in yeast have detailed the intricate regulation of the GAL genes, which control enzyme levels to manage galactose-1-phosphate concentrations. nih.gov A parallel research effort is needed to identify the transcription factors and cis-regulatory elements that control the expression of genes involved in GalN-1-P synthesis and consumption in various organisms.
Allosteric Regulation and Feedback Inhibition: Key enzymes in the pathway, such as galactokinase or the downstream uridylyltransferase, are likely targets of allosteric regulation. Experiments are needed to determine if GalN-1-P or its downstream products, like UDP-N-acetylgalactosamine, act as feedback inhibitors to prevent excessive synthesis.
Metabolic Modeling: Integrating kinetic data of the relevant enzymes into computational models of cellular metabolism can help predict flux through the pathway and identify key regulatory nodes. Such models can generate testable hypotheses about how the cell maintains GalN-1-P homeostasis under different physiological conditions.
Exploring its Role in Understudied Organisms and Tissues
Much of the foundational research on D-galactosamine metabolism was conducted in mammalian liver. nih.gov The roles and metabolic pathways of GalN-1-P in other tissues and organisms remain largely uncharted territory.
Promising areas for exploration include:
Microorganisms: The discovery of a pathway for lipid A modification involving a galactosamine precursor in Francisella novicida highlights the importance of this metabolism in host-pathogen interactions. nih.gov A systematic investigation of D-galactosamine metabolism across diverse bacterial and fungal species could uncover novel roles in cell wall synthesis, virulence, and signaling.
Plants: The metabolism of amino sugars in plants is an emerging field. Recent studies have suggested that mycorrhizal symbiosis can modulate the accumulation of lectins with a high affinity for N-acetyl-galactosamine in plant stems. acs.orgacs.org This points to a potential role for the GalN-1-P pathway in plant development, defense, and symbiotic relationships, warranting a dedicated research focus.
Specialized Mammalian Tissues: Beyond the liver, the role of GalN-1-P in other tissues is not well understood. For example, in neural tissues, which have lipids with complex structures, or in tissues with high rates of glycoprotein synthesis, specialized pathways or regulatory mechanisms for GalN-1-P may exist. ncert.nic.in
Q & A
What is the metabolic role of D-Galactosamine 1-phosphate in the Leloir pathway, and how can its enzymatic synthesis be experimentally validated?
This compound (GalN-1P) is a key intermediate in the Leloir pathway, where galactokinase (EC 2.7.1.6) phosphorylates α-D-galactose to form α-D-galactose 1-phosphate. However, its isomer, N-acetyl-α-D-galactosamine 1-phosphate, is synthesized via N-acetylgalactosamine kinase (EC 2.7.1.157), which specifically acts on N-acetyl-α-D-galactosamine . To validate enzymatic activity, researchers should perform kinetic assays using purified enzymes, ATP, and specific substrates (e.g., α-D-galactose or N-acetyl-α-D-galactosamine) under Mg²⁺-rich conditions. Reaction products can be quantified via HPLC or mass spectrometry to confirm specificity .
What are the standard methodologies for quantifying this compound in biological samples, and what are their limitations?
The fluorometric spot test is a widely used method for measuring GalN-1P in clinical settings, particularly in galactosemia patients. This assay relies on enzymatic conversion coupled with fluorescence detection, offering high sensitivity. However, limitations include potential cross-reactivity with structurally similar metabolites (e.g., galactose 1-phosphate) and variability in sample preparation . Advanced techniques like LC-MS/MS are recommended for higher specificity, enabling differentiation between phosphorylated isomers by mass fragmentation patterns .
How can researchers address challenges in distinguishing this compound from structurally similar metabolites like D-Galactose 1-phosphate in experimental assays?
Cross-reactivity in enzymatic assays can be mitigated by using substrate-specific enzymes. For example, galactokinase (EC 2.7.1.6) shows no activity toward N-acetylated substrates, while N-acetylgalactosamine kinase (EC 2.7.1.157) is highly specific for N-acetyl-α-D-galactosamine . Chromatographic separation (e.g., ion-exchange or reverse-phase HPLC) with spiked standards can further resolve ambiguities. Additionally, isotopic labeling (e.g., ¹³C/¹⁵N isotopes) allows tracking of specific metabolites in complex mixtures .
What experimental models are appropriate for studying the role of this compound in hepatic pathophysiology?
The D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced liver injury model in mice is a well-established system for studying hepatic apoptosis linked to GalN-1P accumulation. This model mimics fulminant hepatic failure, where GalN depletes UTP pools, disrupting nucleotide sugar metabolism and inducing hepatocyte apoptosis . Researchers should monitor UDP-sugar levels (e.g., UDP-glucose, UDP-galactose) via enzymatic assays or LC-MS to correlate metabolic disruptions with histopathological outcomes .
What structural insights have been gained from X-ray crystallography studies of enzymes interacting with this compound?
Structural studies of UDP-glucose pyrophosphorylase (GalU) from Erwinia amylovora revealed a homotetrameric architecture with a Rossmann-fold nucleotide-binding domain. This enzyme catalyzes UDP-glucose synthesis, a precursor to UDP-galactose, which is critical for amylovoran biosynthesis. Mutational analysis of substrate-binding pockets (e.g., Glc-1P vs. GalN-1P binding) can elucidate specificity determinants . Such insights guide the design of inhibitors targeting bacterial exopolysaccharide production .
How should contradictory findings regarding this compound levels in galactosemia management be analyzed and reconciled?
Discrepancies in GalN-1P levels may arise from assay variability, patient heterogeneity, or dietary compliance. Researchers should standardize protocols using certified reference materials and include longitudinal monitoring to assess metabolic stability . Multi-center studies with harmonized methodologies (e.g., LC-MS/MS) are critical for resolving inconsistencies. Additionally, integrating genomic data (e.g., GALT mutations) can clarify phenotype-genotype correlations .
What advanced techniques are recommended for studying the in vivo dynamics of this compound in metabolic flux analysis?
Stable isotope tracing (e.g., ¹³C-labeled galactosamine) combined with NMR or mass spectrometry enables real-time tracking of GalN-1P incorporation into glycoproteins or glycosaminoglycans . In regenerating liver models, partial hepatectomy followed by isotope administration can elucidate tissue-specific metabolic fluxes. Researchers should optimize extraction protocols to preserve labile phosphorylated intermediates and validate findings with enzymatic assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
